H-Lys(Fmoc)-OH
Overview
Description
H-Lys(Fmoc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. The compound is widely used in peptide synthesis due to the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is stable under basic conditions and can be removed under mildly acidic conditions. This makes it a valuable tool in the field of solid-phase peptide synthesis.
Mechanism of Action
Target of Action
H-Lys(Fmoc)-OH, also known as Fmoc-Lysine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups present in peptide chains. The Fmoc group acts as a protective group for the amino group during peptide synthesis .
Mode of Action
The Fmoc group in this compound is base-labile, meaning it can be removed under basic conditions . During peptide synthesis, the Fmoc group protects the amino group from unwanted reactions. Once the desired peptide bond is formed, the Fmoc group is removed, allowing the amino group to participate in further reactions .
Biochemical Pathways
This compound doesn’t directly participate in any biochemical pathways. Instead, it’s used to synthesize peptides that can affect various biochemical pathways. For instance, peptides synthesized using this compound can serve as organogelators, forming stable thermo-reversible organogels in various solvents . These organogels can self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures .
Result of Action
The primary result of this compound action is the formation of peptides with protected amino groups. These peptides can then be used in various applications, such as the formation of organogels . In some cases, these peptides can support cell adhesion, survival, and duplication .
Action Environment
The action of this compound is influenced by the environment in which it’s used. For instance, the efficiency of Fmoc deprotection can be affected by the pH of the solution . Additionally, the ability of the synthesized peptides to form organogels can be influenced by factors such as the type of solvent used .
Biochemical Analysis
Biochemical Properties
H-Lys(Fmoc)-OH interacts with various enzymes, proteins, and other biomolecules. The Fmoc group in this compound is stable under acidic conditions, making it suitable for use in solid-phase and solution synthesis . The Fmoc group can be removed to expose the primary amine, which can then participate in further reactions .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. For instance, it has been shown to form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . These gels can support cell adhesion, survival, and duplication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The presence of the Fmoc group allows for π-π stacking interactions and the formation of J-type aggregates .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For example, the rigidity of the Fmoc-K3 hydrogel, a derivative of this compound, was found to be 2526 Pa, indicating its potential as a material for tissue engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Fmoc)-OH typically involves the protection of the alpha-amino group of lysine with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified by crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the compound.
Chemical Reactions Analysis
Types of Reactions
H-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in DMF.
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
Substitution: The epsilon-amino group of lysine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and Oxyma in DMF or DCM.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Deprotection: Free lysine.
Coupling: Peptides or peptide derivatives.
Substitution: Lysine derivatives with modified side chains.
Scientific Research Applications
H-Lys(Fmoc)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Utilized in the creation of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Biological Studies: Used in the study of protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Comparison with Similar Compounds
H-Lys(Fmoc)-OH is unique due to the presence of the Fmoc protecting group, which offers stability under basic conditions and ease of removal under mildly acidic conditions. Similar compounds include:
H-Lys(Boc)-OH: Uses the tert-butyloxycarbonyl (Boc) protecting group, which is stable under acidic conditions and removed under basic conditions.
H-Lys(Z)-OH: Uses the benzyloxycarbonyl (Z) protecting group, which is stable under both acidic and basic conditions but requires hydrogenation for removal.
The choice of protecting group depends on the specific requirements of the peptide synthesis process, with this compound being preferred for its ease of removal and compatibility with automated synthesis techniques.
Biological Activity
H-Lys(Fmoc)-OH, or N^e-Fmoc-L-lysine, is a key amino acid derivative widely utilized in peptide synthesis and various biomedical applications. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which allows for selective deprotection during solid-phase peptide synthesis (SPPS). The biological activities of this compound are primarily linked to its role in enhancing antimicrobial properties, modulating cellular interactions, and serving as a precursor for the synthesis of therapeutic peptides. This article explores the biological activity of this compound, supported by recent research findings and case studies.
- Molecular Formula : C₂₁H₂₄N₂O₄
- Molecular Weight : 368.43 g/mol
- CAS Number : 84624-28-2
- Purity : ≥98% .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of peptides synthesized using this compound. The presence of lysine, a cationic amino acid, enhances the positive charge of peptides, which is crucial for their interaction with negatively charged bacterial membranes. This property is significant in developing novel antimicrobial agents.
Case Study: Antifungal Activity
A study evaluating various THIQ dipeptide conjugates demonstrated that compounds containing this compound exhibited notable antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) values for selected conjugates were as follows:
Compound | MIC (µM) |
---|---|
7c (His) | 166 |
7e (Arg) | 166 |
7g (Ser) | 265 |
Nystatin | 332 |
These results indicate that the incorporation of this compound significantly contributes to the bioactivity of the synthesized peptides .
Structural Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications around the lysine residue can influence the biological activity of peptides. For instance, replacing H-Lys with other cationic amino acids like arginine or histidine has been shown to affect the overall efficacy against microbial strains.
Synthesis and Characterization
The synthesis of peptides utilizing this compound involves multiple steps including deprotection and coupling reactions. The following key steps are typically involved:
- Fmoc Deprotection : Removal of the Fmoc group using piperidine in DMF.
- Coupling : Attachment of subsequent amino acids through carbodiimide-mediated coupling.
- Cleavage from Resin : Final cleavage from solid support to yield free peptides.
The successful synthesis and characterization of these peptides are crucial for evaluating their biological activities .
Therapeutic Applications
This compound is not only pivotal in antimicrobial peptide synthesis but also plays a role in developing insulin analogs. Research has shown that octapeptides containing this lysine derivative can bind effectively to insulin receptors, enhancing their therapeutic potential .
Properties
IUPAC Name |
(2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQBUPMYCNRBCQ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316632 | |
Record name | N′-Fmoc-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84624-28-2 | |
Record name | N′-Fmoc-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84624-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N′-Fmoc-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84624-28-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.